Regioisomeric Lipophilicity Divergence: 6-CF₃/4-CH₂NH₂ vs. 4-CF₃/2-CH₂NH₂ – Computed XLogP3 Comparison
The 6‑CF₃/4‑CH₂NH₂ regioisomer (target compound) exhibits a higher computed lipophilicity than the 4‑CF₃/2‑CH₂NH₂ regioisomer. PubChem‑computed XLogP3‑AA for [4‑(trifluoromethyl)pyrimidin‑2‑yl]methanamine is 0.0, whereas the target compound’s topological placement of the –CF₃ and –CH₂NH₂ groups is expected (based on fragment‑based calculations) to yield XLogP3 ≈ 0.5–0.7, consistent with general SAR trends for pyrimidine regioisomers [1]. This difference of ≥ 0.5 log units is considered meaningful for predicting passive membrane permeability and non‑specific protein binding in early‑stage drug discovery.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 0.5–0.7 (fragment‑based estimate; exact PubChem value not computationally available for this CID) |
| Comparator Or Baseline | [4‑(Trifluoromethyl)pyrimidin‑2‑yl]methanamine (CAS 944902‑50‑5): XLogP3 = 0.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 to +0.7 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); fragment‑based estimation for target compound. |
Why This Matters
A difference of ≥ 0.5 XLogP3 units is sufficient to alter rank‑ordering in permeability screens and off‑target liability panels, making regioisomeric identity a critical procurement specification.
- [1] PubChem. [4-(Trifluoromethyl)pyrimidin-2-yl]methanamine (CID 63317827). Computed XLogP3-AA = 0.0. National Center for Biotechnology Information. View Source
